3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
284493-59-0
VCID:
VC2335785
InChI:
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
SMILES:
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F
Molecular Formula:
C14H18FNO4
Molecular Weight:
283.29 g/mol
3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
CAS No.: 284493-59-0
Cat. No.: VC2335785
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284493-59-0 |
|---|---|
| Molecular Formula | C14H18FNO4 |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | IQPQPXUDXQDVMK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator